5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one
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Overview
Description
5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one is a complex organic compound that belongs to the class of benzodiazepines fused with piperidinone. This compound is notable for its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one typically involves multiple steps:
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Formation of the Benzodiazepine Core: : The initial step involves the cyclization of appropriate precursors to form the 1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic conditions.
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Attachment of the Piperidinone Moiety: : The benzodiazepine core is then reacted with a piperidinone derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
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Final Cyclization and Purification: : The intermediate product is subjected to cyclization under controlled conditions to yield the final compound. Purification is typically done using chromatographic techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow chemistry might be employed to enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinone moiety, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the piperidinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused benzodiazepine-piperidinone systems.
Biology and Medicine
In the field of biology and medicine, 5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one is investigated for its potential therapeutic effects. It may exhibit anxiolytic, sedative, or anticonvulsant properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for the development of derivatives with specific biological activities.
Mechanism of Action
The mechanism of action of 5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one involves interaction with central nervous system receptors. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects and used in the treatment of anxiety disorders.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one apart is its fused piperidinone ring, which may confer unique pharmacokinetic and pharmacodynamic properties. This structural feature could potentially lead to different therapeutic profiles and side effect profiles compared to other benzodiazepines.
Properties
IUPAC Name |
5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-11-20(2)15-5-3-4-6-16(15)21(12-13)18(23)9-14-7-8-17(22)19-10-14/h3-6,13-14H,7-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADXXVHHXHTQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1)C(=O)CC3CCC(=O)NC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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